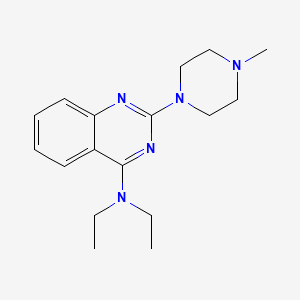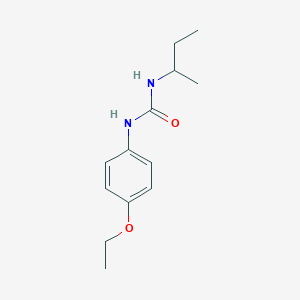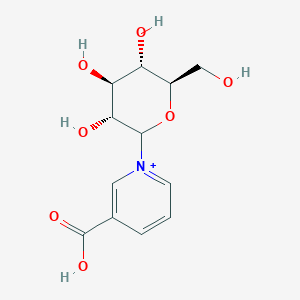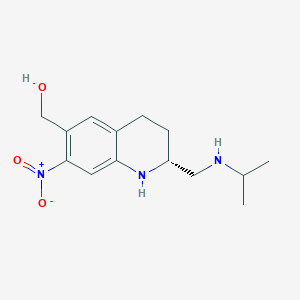![molecular formula C15H14Cl2N6 B1240230 (3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide](/img/structure/B1240230.png)
(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dichlorophenyl)hydrazinylidene]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile is a dichlorobenzene.
Scientific Research Applications
Chemical Reactivity and Synthesis
(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide is a compound that exhibits interesting chemical reactivity. One study demonstrates that 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, a structurally similar compound, reacts with carboxylic acid anhydrides and chlorides to afford acylation products, depending on the conditions and nature of the acylating agent (Makei et al., 2004).
Applications in Herbicide Development
Research has shown that compounds structurally related to this compound can be used in the development of herbicides. A study demonstrated the synthesis of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, which showed moderate herbicidal activity against rape (Wang et al., 2006).
Antimicrobial Properties
This compound and its derivatives have been found to have potential antimicrobial properties. For example, derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines have been studied for their antimicrobial activity against strains of gram-positive and gram-negative bacteria as well as yeast fungi (Demchenko et al., 2021).
Analgesic Properties
Compounds structurally similar to this compound have also been explored for their analgesic properties. A study on hydrobromides (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives, which are structurally related, indicated potential analgesic activity (Demchenko et al., 2018).
Anxiolytic Activity
Another potential application of this compound is in the development of anxiolytic drugs. Similar compounds, such as 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H -[1,2,4] triazolo[4,3-a]azepine-3-yl-methyl)- urea derivatives, have shown anxiolytic activity in preliminary pharmacological screenings (Demchenko et al., 2020).
Properties
Molecular Formula |
C15H14Cl2N6 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide |
InChI |
InChI=1S/C15H14Cl2N6/c16-10-6-11(17)8-12(7-10)19-20-13(9-18)15-22-21-14-4-2-1-3-5-23(14)15/h6-8,19H,1-5H2/b20-13+ |
InChI Key |
KTRRUWMJMNXPMQ-DEDYPNTBSA-N |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N |
SMILES |
C1CCC2=NN=C(N2CC1)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)





![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)
![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)


![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)

![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)
